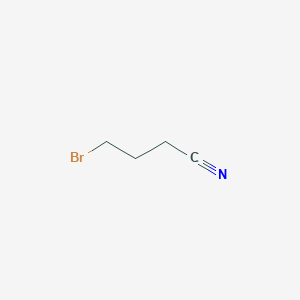

4-Bromobutyronitrile

Description

Structure

3D Structure

Properties

CAS No. |

1253-67-4 |

|---|---|

Molecular Formula |

C24H33NO5 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

N-[2-(hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |

InChI |

InChI=1S/C24H33NO5/c1-6-13-25(16-24(7-2,17-26)19-11-9-8-10-12-19)23(27)18-14-20(28-3)22(30-5)21(15-18)29-4/h8-12,14-15,26H,6-7,13,16-17H2,1-5H3 |

InChI Key |

CNBMGHRDCCWIOB-UHFFFAOYSA-N |

SMILES |

C(CC#N)CBr |

Canonical SMILES |

CCCN(CC(CC)(CO)C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |

boiling_point |

206.0 °C |

Other CAS No. |

5332-06-9 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

N-[2-(Hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of 4 Bromobutyronitrile

Established Synthetic Routes to 4-Bromobutyronitrile

This compound, a valuable intermediate in organic synthesis, can be prepared through several established routes. These methods primarily involve nucleophilic substitution reactions, leveraging the reactivity of haloalkanes and the nucleophilicity of the cyanide ion.

Synthesis from 1,4-Dihydroxy-2,5-diiodobenzene

One documented, though less common, synthetic pathway to a derivative involving the this compound moiety starts from 1,4-dihydroxy-2,5-diiodobenzene. chemicalbook.comchemicalbook.comchembk.comguidechem.com In a multi-step process, 1,4-dihydroxy-2,5-diiodobenzene is reacted with this compound in the presence of a base like sodium hydroxide (B78521) in an anhydrous solvent such as N,N-dimethyl-formamide (DMF). chemicalbook.com This reaction proceeds via a Williamson ether synthesis, where the hydroxyl groups of the diiodobenzene derivative act as nucleophiles, displacing the bromide ion from this compound. The reaction mixture is typically deoxygenated to prevent side reactions and stirred at room temperature for an extended period. chemicalbook.com The resulting product is a diiododialkoxynitrile benzene (B151609) derivative. chemicalbook.com

A specific example of this synthesis involves adding freshly ground sodium hydroxide to a deoxygenated mixture of 1,4-dihydroxy-2,5-diiodobenzene and this compound in anhydrous DMF. chemicalbook.com The reaction is monitored by thin-layer chromatography and, upon completion, the crude product is precipitated by adding 1M HCl, followed by filtration and drying. chemicalbook.com This method has been reported to yield the desired product in high percentages. chemicalbook.com

Alkylation Reactions in the Presence of Basic Reagents (e.g., K2CO3, NaOH)

A more prevalent and versatile method for synthesizing compounds containing the this compound structural unit is through alkylation reactions. These reactions typically involve a nucleophile, such as a piperidine (B6355638) or piperazine (B1678402) derivative, and this compound as the alkylating agent. The presence of a basic reagent, most commonly potassium carbonate (K2CO3) or sodium hydroxide (NaOH), is crucial to facilitate the reaction. ereztech.comwikipedia.orgfishersci.fifishersci.sewikipedia.orgwikipedia.orgamericanelements.comfishersci.ptnih.govnih.govresearchgate.netacs.orgnih.govgla.ac.ukmdpi.comnih.govresearchgate.net

These reactions are typically carried out in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or acetone. nih.govresearchgate.netacs.orgnih.govmdpi.com The base deprotonates the nucleophile, increasing its nucleophilicity and enabling it to attack the electrophilic carbon atom attached to the bromine in this compound. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

For instance, the N-alkylation of piperazine or piperidine derivatives with this compound is a common strategy in the synthesis of various biologically active molecules. nih.govacs.orgnih.govmdpi.com The reaction is often performed by stirring the reactants with an excess of potassium carbonate in acetonitrile, sometimes at elevated temperatures to increase the reaction rate. acs.orgnih.gov

| Reactants | Base | Solvent | Conditions | Product Type |

| Piperidine | K2CO3 | MeCN | 72 h, rt | N-alkylated piperidine |

| Piperazine derivative | K2CO3 | MeCN | Overnight, 80 °C | N-alkylated piperazine |

| 1-Substituted piperazine | K2CO3 | MeCN | Overnight, 80 °C | 4-[4-(substituted)piperazin-1-yl]butanenitrile |

| 4-(7-phenoxyheptyl)piperidine | K2CO3 | MeCN | - | 4-[4-(7-phenoxyheptyl)piperidin-1-yl]butanenitrile |

| Piperazine | K2CO3 | MeCN | - | 1,4-bis(4-nitrilobutyl)piperazine |

This table showcases the versatility of alkylation reactions using this compound in the presence of potassium carbonate to synthesize a range of nitrogen-containing compounds.

Hydrolysis of Related Compounds (e.g., from HBr)

This compound can be hydrolyzed to form 4-bromobutyric acid. guidechem.comdtic.mil This reaction is typically achieved by refluxing the nitrile with a strong acid, such as hydrobromic acid (HBr). guidechem.comdtic.milwikipedia.orguni.lufishersci.co.ukepa.govnih.gov The nitrile group is converted to a carboxylic acid group through this process. One report indicates that heating this compound with 48% hydrobromic acid for 18 hours resulted in a 65% yield of 4-bromobutyric acid. guidechem.com It is important to note that this is a reaction that consumes this compound rather than producing it.

Conversely, the synthesis of this compound can be achieved from γ-butyrolactone. The ring-opening of γ-butyrolactone with hydrogen bromide can yield 4-bromobutyric acid, which can then potentially be converted to this compound, although this specific subsequent conversion is not detailed in the provided search results. guidechem.com

Multi-step Preparations and Optimization of Reaction Conditions

The synthesis of this compound is often a key step within more extensive multi-step synthetic sequences, particularly in the preparation of pharmaceutical compounds and other complex organic molecules. nih.govyoutube.com The optimization of reaction conditions for the synthesis and subsequent reactions of this compound is crucial for maximizing yields and purity.

In the context of multi-step syntheses, this compound is frequently used as an alkylating agent to introduce a cyanopropyl group onto a nitrogen-containing heterocycle. nih.govacs.orgnih.govmdpi.com The reaction conditions, such as the choice of base, solvent, temperature, and reaction time, are often tailored to the specific substrate and desired outcome. For example, in the synthesis of certain histamine (B1213489) H3 receptor antagonists, N-alkylation with this compound is carried out using potassium carbonate in acetonitrile. nih.gov The subsequent nitrile group can then be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH4). nih.govmdpi.com

Mechanistic Aspects of this compound Formation

Examination of Reaction Pathways and Transition States

The formation of this compound and its subsequent reactions primarily proceed through nucleophilic substitution (SN2) pathways. In the alkylation reactions discussed in section 2.1.2, a nucleophile attacks the carbon atom bonded to the bromine in this compound. This is a concerted mechanism where the bond between the nucleophile and the carbon is formed simultaneously as the carbon-bromine bond is broken.

Computational studies on related systems, such as the ring-opening of aziridines with HBr, provide insights into the regioselectivity and transition states of such reactions. ugent.beresearchgate.net These studies utilize methods like density functional theory (DFT) to analyze reaction pathways and determine the geometries and energies of transition states. acs.org For instance, the regioselective ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines with HBr has been shown to proceed via a specific transition state, leading to the formation of 3-(arylmethyl)amino-4-bromobutyronitriles. ugent.beresearchgate.net The calculations can help to rationalize the observed experimental outcomes by comparing the activation barriers of different possible reaction pathways.

While specific mechanistic studies focusing solely on the formation of this compound were not extensively detailed in the search results, the general principles of SN2 reactions are applicable. The rate of the reaction is influenced by the strength of the nucleophile, the nature of the leaving group (bromide), and the steric hindrance around the electrophilic carbon. In the case of this compound, the primary nature of the carbon bearing the bromine makes it highly susceptible to SN2 attack.

Kinetic Studies of Synthesis Reactions

The synthesis of this compound typically involves the reaction of a suitable four-carbon substrate with both a bromide and a cyanide source. A common method is the nucleophilic substitution reaction of a bromo-substituted alkane with a cyanide salt. The kinetics of such reactions are well-established and are governed by several key factors, including the structure of the alkyl halide, the nature of the leaving group, the nucleophile, and the solvent system employed.

The reaction of a primary alkyl halide, such as 1,3-dibromopropane (B121459) (a precursor that can be converted to this compound), with a cyanide nucleophile (CN⁻) typically follows a bimolecular SN2 mechanism. docbrown.info The rate of this one-step reaction is dependent on the concentration of both the alkyl halide and the nucleophile. docbrown.info

Key Research Findings on Related Reactions:

Influence of Substrate Structure: The rate of SN2 reactions is highly sensitive to steric hindrance at the reaction center. Studies on various alkyl bromides show a significant decrease in reaction rates as alkyl substitution on the alpha-carbon increases. Primary alkyl bromides react considerably faster than secondary alkyl bromides, while tertiary bromides are generally unreactive in SN2 reactions. msu.edu Even substitution on the beta-carbon can slow the reaction rate, as seen with neopentyl bromide, which reacts about 105 times slower than other primary alkyl bromides due to steric hindrance. acs.org

Leaving Group Ability: The nature of the leaving group is crucial. The carbon-halogen bond strength is a determining factor in the reaction rate. For halogenoalkanes, the bond enthalpy follows the trend C-F > C-Cl > C-Br > C-I. savemyexams.com Consequently, the rate of nucleophilic substitution is generally fastest for iodoalkanes and slowest for fluoroalkanes. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group and leading to faster reaction kinetics compared to chloro-analogues. docbrown.info A comparative study on neopentyl derivatives confirmed that iodide and bromide are more reactive leaving groups than sulfonates like p-toluenesulfonate and methanesulfonate. acs.org

Reaction Conditions: The choice of solvent and reagents significantly impacts the reaction kinetics. For instance, the synthesis of nitriles from halogenoalkanes is often performed by heating the reactants under reflux with an ethanolic solution of potassium cyanide. savemyexams.comchemtube3d.com The use of polar aprotic solvents, such as dimethylformamide (DMF), is also common in these types of nucleophilic substitution reactions. chemicalbook.com

The table below summarizes the general kinetic principles applicable to the synthesis of this compound via nucleophilic substitution, based on findings from related systems.

| Factor | Observation | Kinetic Implication | Citation |

| Substrate Class | Primary (1°) Alkyl Bromide | Favors bimolecular (SN2) mechanism. Reaction rate is proportional to [Alkyl Bromide][Nucleophile]. | docbrown.infomsu.edu |

| Steric Hindrance | Reaction rate decreases significantly with increased substitution at α and β carbons. | As a linear chain halide, the precursor to this compound exhibits relatively low steric hindrance, allowing for a favorable reaction rate. | msu.eduacs.org |

| Leaving Group | Reactivity Trend: I > Br > Cl > F | The bromide ion is an effective leaving group, leading to faster reaction rates than the corresponding chloride. | acs.orgsavemyexams.com |

| Nucleophile | Cyanide ion (CN⁻) | A potent nucleophile used to introduce the nitrile functional group. | savemyexams.comchemtube3d.com |

| Solvent | Ethanolic solutions or polar aprotic solvents (e.g., DMF) | Solvents capable of solvating the cation of the cyanide salt without strongly solvating the nucleophile, thus promoting SN2 kinetics. | savemyexams.comchemicalbook.com |

While specific rate constants for this compound synthesis are not provided, the collective data from analogous reactions indicate that its formation via the SN2 pathway is kinetically favorable under standard laboratory conditions, such as refluxing in an ethanolic solution of potassium or sodium cyanide. savemyexams.com

Reactivity and Reaction Mechanisms of 4 Bromobutyronitrile

Nucleophilic Substitution Reactions Involving 4-Bromobutyronitrile

Nucleophilic substitution is a cornerstone of the reactivity of this compound. The electron-withdrawing nature of the bromine atom polarizes the adjacent carbon-bromine bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

This compound is a versatile electrophilic building block in organic synthesis. solubilityofthings.comchemimpex.com Its bifunctional nature, containing both a reactive alkyl halide and a nitrile group, allows for the construction of more complex molecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of a four-carbon chain bearing a terminal nitrile. solubilityofthings.comchemimpex.com This reactivity is leveraged in the synthesis of various compounds, including pharmaceuticals and agrochemicals. chemimpex.com

For instance, it is used as a precursor in the synthesis of amines and other nitrogen-containing compounds through reactions with appropriate nucleophiles. solubilityofthings.com In one application, it was reacted with a free nitrogen base on a chlorin (B1196114) core to append a reactive tether, which was subsequently reduced to a primary amine for bioconjugation. rsc.org Similarly, it has been used to introduce a nitrile-functionalized alkyl chain onto a polyphosphorus ligand complex. researchgate.netrsc.org The compound is also a precursor for cyclopropyl (B3062369) cyanide and an intermediate in the synthesis of the pharmaceutical loperamide. chemicalbook.com These applications highlight its role as an essential intermediate for creating more elaborate molecular architectures. solubilityofthings.comchemimpex.com

The stereochemical outcome of a nucleophilic substitution reaction is dependent on the reaction mechanism. For primary alkyl halides like this compound, the SN2 (substitution nucleophilic bimolecular) mechanism is typically favored over the SN1 (substitution nucleophilic unimolecular) mechanism. libretexts.org

The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromine atom). libretexts.org This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center. libretexts.org If the reaction were to occur at a chiral carbon, the product would have the opposite configuration (e.g., R to S or S to R). libretexts.org

While the carbon atom bonded to the bromine in this compound is achiral, the principles of the SN2 mechanism still govern its reactions. The trajectory of the incoming nucleophile is directed to the back lobe of the C-Br antibonding orbital, ensuring a specific geometric pathway for the substitution. In contrast, an SN1 reaction, which involves the formation of a planar carbocation intermediate after the leaving group departs, would allow the nucleophile to attack from either face, resulting in a racemic mixture if the center were chiral. libretexts.org The preference for the SN2 pathway in reactions of this compound is crucial for predicting and controlling the structure of the resulting products.

Pyrolysis Kinetics and Thermal Decomposition Mechanisms of ω-Bromonitriles

The study of the thermal decomposition of ω-bromonitriles, including this compound, in the gas phase provides fundamental insights into their stability and reaction pathways at elevated temperatures. These investigations reveal how molecular structure influences reaction rates and mechanisms.

The gas-phase pyrolysis of this compound has been investigated in static systems under controlled conditions. researchgate.net Studies on a series of ω-bromonitriles, including 3-bromopropionitrile, this compound, and 5-bromovaleronitrile, were conducted over a temperature range of 389.7–470.1°C and a pressure range of 38.5–139 Torr. researchgate.net To ensure that the observed kinetics correspond to the unimolecular decomposition of the molecule and not free-radical chain reactions, the experiments were carried out in seasoned reaction vessels and in the presence of free-radical inhibitors like propene or toluene. researchgate.net Under these conditions, the decomposition reactions were found to be homogeneous, unimolecular, and to follow a first-order rate law. researchgate.net The primary decomposition pathway is the elimination of hydrogen bromide (HBr). researchgate.net

Kinetic analysis of the pyrolysis data allows for the determination of the Arrhenius parameters, which quantify the temperature dependence of the reaction rate. The rate coefficients for the thermal decomposition of several ω-bromonitriles are described by specific Arrhenius equations. researchgate.net

For this compound, the Arrhenius equation determined from experimental data is: log k₁(s⁻¹) = (14.12 ± 0.33) - (233.5 ± 4.5) kJ mol⁻¹ / (2.303RT) researchgate.net

This equation relates the first-order rate constant (k₁) to the absolute temperature (T) and the universal gas constant (R). The parameters in this equation are the pre-exponential factor (A-factor), represented by the log term (14.12), and the activation energy (Ea), which is 233.5 kJ mol⁻¹. researchgate.net These parameters are crucial for understanding the reaction's energy requirements and the nature of its transition state.

A comparison of the Arrhenius parameters for different ω-bromonitriles is provided in the table below.

| Compound | log k₁ (s⁻¹) Equation | Activation Energy (Ea) (kJ mol⁻¹) |

| 3-Bromopropionitrile | (13.56 ± 0.44) - (231.9 ± 6.0) / (2.303RT) | 231.9 ± 6.0 |

| This compound | (14.12 ± 0.33) - (233.5 ± 4.5) / (2.303RT) | 233.5 ± 4.5 |

| 5-Bromovaleronitrile | (13.79 ± 0.19) - (225.7 ± 2.6) / (2.303RT) | 225.7 ± 2.6 |

| Table based on data from Rojas, J. R., et al. researchgate.net |

The presence of the cyano (CN) group, a potent electron-withdrawing group, has a significant influence on the pyrolysis of ω-bromonitriles. researchgate.netlasalle.edusaskoer.ca Electron-withdrawing groups decrease the electron density of the molecule through inductive and/or resonance effects. lasalle.edumdpi.com In the case of ω-bromonitriles, the electron-withdrawing effect of the CN group, transmitted along the carbon chain, deactivates the molecule towards the elimination of HBr during pyrolysis. researchgate.net This deactivation is evident when comparing the reaction rates to those of simple alkyl bromides.

A quantitative relationship has been established between the electronic effect of the cyano substituent and the pyrolysis rate. A plot of the logarithm of the relative rate constants (log krel) against the Taft polar substituent constants (σ) for the cyano substituents in ω-bromonitriles yields a straight line with a reaction constant (ρ) of -0.24 at 400°C. researchgate.net This negative ρ* value, although small, indicates that the reaction is slightly facilitated by electron-donating groups and retarded by electron-withdrawing groups, which is consistent with the deactivating effect of the CN group. The transition state for the elimination is described as being polar. researchgate.net

Enzymatic Biotransformations and Dehalogenation Mechanisms

The biotransformation of this compound is significantly influenced by enzymes, particularly haloalkane dehalogenases (HLDs). These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, a key step in the detoxification and metabolism of halogenated compounds. muni.czmuni.cz

Substrate Specificity and Kinetic Analysis with Haloalkane Dehalogenases (HLDs)

Haloalkane dehalogenases exhibit broad substrate specificity, and this compound has been identified as a substrate for several of these enzymes. nih.govresearchgate.net It is considered a universally useful substrate for assessing the activity of haloalkane dehalogenases, alongside compounds like 1-bromobutane (B133212) and 1,2-dibromoethane. muni.cznih.govresearchgate.net

Kinetic studies have been conducted to quantify the efficiency of different HLDs in transforming this compound. For instance, the haloalkane dehalogenase DmmA, identified from a marine microbial consortium, shows high specific activity towards this compound. nih.govasm.org Similarly, the DmrA enzyme from Mycobacterium rhodesiae JS60 is also active with this substrate. nih.gov The enzyme DmxA from the psychrophilic bacterium Marinobacter sp. ELB17 is also noted to be active towards this compound. xray.cz However, some HLDs, like those in a specific subgroup, show low activity with this compound. muni.cz

The kinetic parameters for the dehalogenation of this compound by various HLDs are summarized in the table below. These parameters, the Michaelis-Menten constant (K_m) and the turnover number (k_cat), provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

Table 1: Kinetic parameters of haloalkane dehalogenases with this compound as a substrate. nih.govnih.gov

Some haloalkane dehalogenases, such as DmxA wt, exhibit a kinetic mechanism that involves substrate inhibition when reacting with this compound. mdpi.comnih.gov

Enzymatic Reaction Pathways and Intermediate Formation

The enzymatic dehalogenation of haloalkanes by HLDs generally proceeds through a two-step mechanism. muni.cz The reaction is initiated by a nucleophilic attack from a carboxylate group of an aspartate residue in the enzyme's active site on the carbon atom of the substrate bearing the halogen. This results in the formation of a covalent alkyl-enzyme intermediate and the release of the halide ion. researchgate.net In the second step, this ester intermediate is hydrolyzed by a water molecule, which is activated by a histidine residue in the catalytic triad. This hydrolysis regenerates the free enzyme and releases the corresponding alcohol and a proton. muni.cz

In the case of this compound, the enzymatic reaction is expected to follow this general pathway. The nucleophilic attack by the aspartate residue would lead to the formation of a covalent intermediate and the release of a bromide ion. Subsequent hydrolysis would yield 4-hydroxybutyronitrile and a proton.

Effects of Cosolvents on Enzymatic Activity and Stability

The activity and stability of haloalkane dehalogenases can be influenced by the presence of organic cosolvents in the reaction mixture. nih.govscience.gov This is particularly relevant for biotechnological applications where substrates may have low aqueous solubility.

The haloalkane dehalogenase DmmA has been shown to be highly tolerant to organic cosolvents like dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and acetone. nih.govresearchgate.net Studies on DmmA's activity with this compound in the presence of these cosolvents revealed that the enzyme retains significant activity. nih.govresearchgate.netresearchgate.net The structural stability of DmmA, as measured by its melting temperature (T_m), also remains high in the presence of these cosolvents. For instance, the T_m of DmmA was unchanged in up to 10% acetone, 10% methanol, and over 30% DMSO. nih.gov

The effect of different concentrations of acetone, DMSO, and methanol on the activity of DmmA towards this compound is detailed in the interactive chart below.

Figure 1: The activity of DmmA toward this compound was determined in the presence of various concentrations of acetone, DMSO, and methanol. Each point represents an average result of three independent measurements. nih.govresearchgate.net

Advanced Synthetic Applications of 4 Bromobutyronitrile in Organic Chemistry

Precursor in Heterocyclic and Macrocyclic Synthesis

The dual reactivity of 4-bromobutyronitrile makes it an ideal starting material for synthesizing a range of cyclic structures. The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack, while the nitrile group can undergo various transformations, including reduction or hydrolysis, providing a handle for further functionalization.

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. The precursors to these carbenes are typically stable imidazolium (B1220033) or benzimidazolium salts. This compound is effectively used in the synthesis of these precursors. The synthesis involves the quaternization of an N-substituted benzimidazole (B57391) with this compound. researchgate.netnih.govbohrium.com This reaction yields the corresponding cyanopropyl-functionalized benzimidazolium salt. nih.govodu.edu.trodu.edu.tr

These salts are crucial intermediates for generating NHCs. For instance, subsequent reaction of the benzimidazolium salts with silver(I) oxide (Ag₂O) in a solvent like dichloromethane (B109758) leads to the formation of silver-NHC complexes. researchgate.netnih.gov Similarly, metallation with copper oxides can produce novel copper(I) complexes. researchgate.net The successful synthesis and structure of these benzimidazolium salts and their metal complexes are typically confirmed through various spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and LC-MS. researchgate.net

| Reactant | Reagent | Product | Application |

| N-substituted benzimidazole | This compound | Cyanopropyl-functionalized benzimidazolium salt | N-Heterocyclic Carbene (NHC) Precursor |

| Benzimidazolium salt | Ag₂O | Silver-NHC complex | Catalyst, Antimicrobial Agent |

| Benzimidazolium salt | Cu₂O / CuI | Copper(I)-NHC complex | Catalyst, Anticancer Agent |

Calixarenes are macrocyclic compounds that are highly valued as molecular scaffolds in supramolecular chemistry due to their ability to be selectively functionalized at their upper and lower rims. mdpi.com this compound serves as a key reagent for the alkylation of the phenolic hydroxyl groups on the lower rim of calixarenes. acs.orgresearchgate.net

The reaction of calix nih.govarene or p-tert-butylcalix nih.govarene with this compound, typically in the presence of a base such as potassium carbonate, yields a series of nitrile-functionalized calixarene (B151959) derivatives. acs.orgnih.gov Depending on the stoichiometry and reaction conditions, this can lead to di-, tri-, or tetra-substituted products where cyanopropyl groups are attached to the calixarene framework. acs.org A similar reaction has been reported for dihomooxacalix nih.govarenes, affording asymmetrically and symmetrically substituted dicyano derivatives. mdpi.com

These nitrile-derivatized calixarenes are versatile intermediates. The nitrile groups can be subsequently reduced to primary amines, which then serve as anchor points for constructing more complex receptors, such as β-ketoimine calix nih.govarene derivatives, designed for selective metal ion binding. acs.org

| Calixarene Type | Reagent | Product | Subsequent Transformation |

| Calix nih.govarene | This compound, K₂CO₃ | Di-, tri-, and tetranitrile calix nih.govarene derivatives | Reduction of nitriles to amines |

| p-tert-Butylcalix nih.govarene | This compound, K₂CO₃ | Nitrile-functionalized p-tert-butylcalix nih.govarenes | Formation of β-ketoimine derivatives |

| Dihomooxacalix nih.govarene | This compound, K₂CO₃ | 1,3- and 3,4-dicyanodihydroxy derivatives | Synthesis of fluorescent receptors |

This compound is also utilized in the synthesis of substituted pyridazine (B1198779) compounds, which are known to be scaffolds for biologically active molecules. Specifically, it is used to prepare iminopyridazine butyronitrile (B89842) hydrobromides. researchgate.net The synthesis involves the reaction of 3-amino-6-arylpyridazines with this compound. researchgate.netjst.go.jp This alkylation reaction leads to the formation of 4-(3-aryl-6-imino-1,6-dihydropyridazin-1-yl)butyronitrile hydrobromide derivatives, expanding the library of functionalized pyridazine-based compounds. researchgate.net

Building Block for Complex Carbon Frameworks

Beyond heterocycles and macrocycles, this compound is a valuable precursor for synthesizing complex carbon skeletons, including strained ring systems and functionalized cyclic compounds.

Cyclopropyl (B3062369) cyanide is a valuable small-ring nitrile, and its synthesis often starts from 4-halobutyronitriles. This compound is a common precursor for this transformation. fishersci.cachemicalbook.com The reaction proceeds via an intramolecular cyclization, where a strong base is used to deprotonate the carbon alpha to the nitrile group. The resulting carbanion then displaces the bromide ion in an intramolecular Sₙ2 reaction to form the cyclopropane (B1198618) ring. dtic.milresearchgate.net

Different bases and reaction conditions have been employed for this cyclization. For example, sodium amide (NaNH₂) in a solvent like diethyl ether has been shown to be effective. dtic.mil Another method involves the use of solid sodium hydroxide (B78521) (NaOH) under phase-transfer catalysis (PTC) conditions, which proceeds through an interfacial mechanism. researchgate.net

| Starting Material | Reagent/Condition | Product | Reaction Type |

| This compound | Sodium amide (NaNH₂) in diethyl ether | Cyclopropyl cyanide | Intramolecular Cyclization |

| This compound | Solid Sodium Hydroxide (NaOH), Phase Transfer Catalyst | Cyclopropyl cyanide | Intramolecular Cyclization (Interfacial Mechanism) |

Cyclic hydroxamic acids are an important class of compounds found in various natural products and are known for their diverse biological activities. nih.gov this compound can be used as an alkylating agent in a multi-step synthesis to create functionalized cyclic hydroxamic acids. nih.govsigmaaldrich.com

In one reported approach, this compound is used to alkylate a protected hydroxylamine (B1172632) derivative, such as ethyl N-benzyloxycarbamate. This step yields N-benzyloxy-(3-cyanopropyl)-carbamic acid ethyl ester. nih.gov This intermediate is then primed for an intramolecular cyclization reaction. Treatment with a suitable base can induce the cyclization to form a protected 5-membered cyclic hydroxamic acid, which can be further modified or deprotected to yield the final product. This strategy provides a versatile route to functionalized 5- and 6-membered cyclic hydroxamic acids. nih.gov

Nitrile Reduction to Amines in Complex Molecule Synthesis

The reduction of the nitrile group in this compound to a primary amine is a crucial transformation in the synthesis of complex molecules. This conversion provides a versatile amino group that can be further elaborated, making it a key step in the construction of various molecular frameworks, including those with pharmaceutical applications. nih.gov A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgnih.gov

The synthesis of amines through the reduction of nitriles results in a primary amine with an additional carbon atom, a feature that is significant when planning a synthetic route. uni.lu This method has been applied in multi-step syntheses for creating intermediates for a range of target molecules. For example, in the development of molecular tools based on the dopamine (B1211576) D3 receptor, this compound is first used to alkylate a piperazine (B1678402) derivative. The resulting nitrile is then reduced with LiAlH₄ to yield the corresponding primary amine, which serves as a crucial intermediate for subsequent amide coupling reactions. wikipedia.org

Similarly, in the synthesis of novel histamine (B1213489) H3 receptor antagonists, this compound is employed to alkylate piperidine (B6355638). The nitrile group of the product, 4-(piperidin-1-yl)butanenitrile, is subsequently reduced to the primary amine using LiAlH₄. nih.gov This process highlights the reliability of nitrile reduction in the presence of other functional groups, offering a chemoselective route to primary amines in intricate molecular architectures. nih.gov The reaction conditions for such reductions are generally mild, which is particularly important when dealing with complex molecules that may have other sensitive functional groups. nih.gov

Role in Organometallic and Phosphorus Chemistry

This compound serves as a valuable reagent for the functionalization of polyphosphorus ligands coordinated to transition metals. Specifically, it has been used to introduce nitrile-functionalized organic substituents onto the phosphorus atoms of a pentaphosphorus ([P₅]⁻) ligand complexed with iron.

In a notable study, the dianionic species [K(dme)₂]₂[CpFe(η⁴-P₅)] was reacted with two equivalents of this compound. This reaction leads to the formation of [CpFe{η⁴-P₅((CH₂₃CN)₂}], where two cyanopropyl groups are attached to a single phosphorus atom of the η⁴-P₅ ligand. This method demonstrates a controlled way to introduce functional groups onto the polyphosphorus platform. The presence of the terminal nitrile groups in the resulting complex makes it a suitable precursor for creating more complex coordination compounds and supramolecular structures. For instance, the nitrile functionalities can coordinate to other metal centers, as demonstrated by the reaction of the functionalized complex with zinc(II) bromide to form a supramolecular coordination polymer. This approach represents a modular system for the synthetic modification of these unique ligands.

This compound is a key starting material in the synthesis of specific organosilane compounds. One such important compound is 4-(trimethoxysilyl)butyronitrile, which is valuable in materials science. The synthesis involves the reaction of this compound with trimethoxysilane. This reaction typically proceeds in the presence of a base, such as triethylamine, which facilitates the substitution of the bromine atom with the trimethoxysilyl group.

The resulting 4-(trimethoxysilyl)butyronitrile possesses two distinct functional groups: the trimethoxysilyl group and the nitrile group. The trimethoxysilyl moiety allows for hydrolysis and condensation reactions, leading to the formation of stable siloxane bonds. This property is exploited for creating silane-modified polymers and for the surface modification of materials like silica (B1680970) nanoparticles. The nitrile group can undergo various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, further expanding its utility in organic synthesis. In a related application, 4-(dialkylchlorosilyl)butyronitriles can be synthesized via the hydrosilylation of allyl cyanide with dialkylchlorosilanes, and these compounds are used for the specific functionalization of surfaces.

Contributions to Polymer and Material Science

This compound is a versatile chemical utilized in polymer chemistry to modify existing polymer structures and to enhance the properties of materials. Its bifunctional nature, possessing both a reactive bromide and a nitrile group, allows for its incorporation into various polymer backbones and surfaces.

One application involves the modification of poly(4-vinyl pyridine) (p(4-VP)) particles. In this process, p(4-VP) particles are treated with this compound, which acts as an N-alkyl quaternizing agent. This introduces a positive charge and a nitrile functional group onto the polymer particles. This modification can drastically alter the surface properties of the polymer, for instance, by increasing its ability to absorb oppositely charged molecules. Furthermore, the attached nitrile group can be subjected to subsequent chemical reactions, such as amidoximation, to introduce additional functionalities.

This compound is a key alkylating agent in the synthesis of nitrile-functionalized imidazolium-based ionic liquids. These ionic liquids are of interest for various applications, including as electrolytes and for polymer processing. A prominent example is the synthesis of 1-(3-cyanopropyl)-3-methylimidazolium salts.

Intermediate in Pharmaceutical and Agrochemical Synthesis Research

This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its bifunctional nature, possessing both a reactive bromide and a nitrile group, allows for its incorporation into a diverse array of complex molecular architectures. This capability makes it a valuable building block in the development of novel therapeutic agents and crop protection products. chemimpex.com

Precursor for Therapeutic Drugs and Anti-Cancer Agents

This compound serves as a crucial starting material in the synthesis of various therapeutic drugs, including those with anti-cancer properties. chemimpex.com Its utility is demonstrated in the preparation of intermediates for drugs like loperamide, where its derivative, 4-bromo-2,2-diphenyl butyronitrile, is a key component. fishersci.cachemicalbook.com

In the realm of oncology, research has explored the use of this compound in creating novel compounds with potential anti-cancer activity. For instance, it is used in the synthesis of benzimidazolium salts, which are precursors to N-heterocyclic carbene (NHC) silver(I) complexes. researchgate.netresearchgate.net These complexes have shown promise as anti-cancer agents, with some exhibiting significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma), even surpassing the efficacy of the established chemotherapy drug, cisplatin, in some cases. researchgate.net The synthesis involves the reaction of an N-substituted benzimidazole with this compound to form the benzimidazolium salt, which is then reacted with silver(I) oxide to produce the final Ag(I)-NHC complex. researchgate.netresearchgate.net

Furthermore, this compound is a key reagent in the synthesis of certain polyamine analogues which have been investigated for their anti-cancer properties against various cancer types, including brain, pancreatic, and skin cancers. google.com It is also used in the alkylation of piperazine to create intermediates for novel histamine H3 receptor antagonists that have demonstrated additional breast anti-cancer activity. mdpi.com Another application is in the preparation of brexpiprazole, where this compound reacts with 7-hydroxy-2-(1H)-quinolinone as a key initial step. google.com

Synthesis of Radiotracers for Molecular Imaging (e.g., Dopamine D3 Receptor Ligands)

The unique chemical properties of this compound make it an important building block in the synthesis of radiotracers for positron emission tomography (PET) imaging, particularly for dopamine D3 receptor ligands. The D3 receptor is a significant target in the study of various neurological and psychiatric disorders. chemimpex.comnih.gov

One notable application involves the synthesis of a potential D3-selective radiotracer, [11C]1. In this multi-step synthesis, 1-(3-(trifluoromethyl)phenyl)piperazine is treated with this compound to form the nitrile intermediate 4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butanenitrile. nih.gov This intermediate is then reduced and coupled with 2-naphthoyl chloride to yield the final compound. nih.gov This radiotracer has shown specific binding to D3 receptors in ex vivo autoradiography experiments. nih.gov

Another example is the synthesis of the radioligand [18F]2, a tool for studying the dopamine D3 receptor. The synthesis begins with the reaction of 2-(piperazin-1-yl)phenol with this compound, followed by reduction of the resulting nitrile to an amine. nih.gov This amine is then further functionalized to produce the final radiotracer. nih.gov Additionally, this compound has been used in the synthesis of other potential dopamine D3 receptor ligands, such as in the reaction with 1-(2-methoxyphenyl)piperazine. mcmaster.ca

| Radiotracer Component | Precursor 1 | Precursor 2 | Key Intermediate | Final Product Class |

| Dopamine D3 Ligand | 1-(3-(Trifluoromethyl)phenyl)piperazine | This compound | 4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butanenitrile | Naphthamide |

| Dopamine D3 Ligand | 2-(Piperazin-1-yl)phenol | This compound | 4-(4-(2-Hydroxyphenyl)piperazin-1-yl)butanenitrile | Pyrazolo[1,5-a]pyridine derivative |

Development of Thiolated Chitosan (B1678972) Precursors

In the field of biomaterials, this compound has been investigated for the development of modified biopolymers. One such application is in the synthesis of chitosan-4-thio-butyl-amidine conjugates, a type of thiolated chitosan. nih.gov Thiolated chitosans are known for their enhanced mucoadhesive and permeation-enhancing properties, making them valuable for drug delivery applications. nih.govnih.gov The synthesis involves the derivatization of the primary amino groups of chitosan with reagents bearing thiol functions. nih.gov While direct synthesis of chitosan-4-thio-butyl-amidine using this compound is a potential route, other methods for creating thiolated chitosan, such as using thioglycolic acid, are also well-established. nih.gov

Synthesis of Xylemin Analogues

This compound plays a role in the synthesis of analogues of xylemin, a plant growth regulator that influences xylem formation. okayama-u.ac.jp In the chemical synthesis of xylemin analogues, such as N-(4-aminobutyl)cyclopentylamine, this compound is used in an alkylation step. For example, it is reacted with a sulfonamide intermediate in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide. okayama-u.ac.jp This reaction introduces the 4-cyanobutyl group, which is a precursor to the 4-aminobutyl side chain found in the final xylemin analogues after subsequent reduction steps. okayama-u.ac.jp These synthetic analogues are used to study plant development, particularly xylem differentiation and lateral root formation. okayama-u.ac.jp

Applications in Bio-imaging via Chlorin (B1196114) Derivatization

While direct derivatization of chlorins with this compound for bio-imaging is not extensively detailed in the provided context, the use of similar bromoalkylnitriles in modifying related structures suggests its potential utility. For instance, this compound has been used in the synthesis of diiododialkyoxynitrile benzene (B151609), which involves reacting a diiodobenzene derivative with this compound. chemicalbook.com This demonstrates its capability to introduce a cyanoalkyl chain, which could be further functionalized for attachment to bio-imaging agents. The general principle of using reactive linkers to attach fluorophores to biomolecules is a common strategy in developing probes for bio-imaging. soton.ac.uk

Structural Derivatization for Biological Studies

The reactivity of this compound makes it a useful tool for the structural derivatization of various molecular scaffolds for biological studies. This allows researchers to probe structure-activity relationships and develop new molecules with specific biological functions.

Examples of its application include:

Spectroscopic and Structural Characterization in Research Contexts

Spectroscopic Techniques for Characterization

Spectroscopy is a fundamental tool for the detailed characterization of 4-bromobutyronitrile and the novel compounds derived from it. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide invaluable information about molecular structure, functional groups, and connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound and its derivatives, this technique confirms the presence of key vibrational features. The nitrile (C≡N) group, for instance, exhibits a characteristic absorption band. In one analysis, the IR spectrum of this compound was noted as conforming to its known structure. thermofisher.comvwr.comvwr.comfishersci.ca The NIST Chemistry WebBook provides reference spectra for this compound, including its gas-phase and condensed-phase IR spectra, which serve as a benchmark for characterization. nist.govnist.govnist.gov

In derivatives of this compound, the position and intensity of the nitrile peak can be affected by the surrounding chemical environment. For example, in the synthesis of tris[2-(3′-cyanopropoxy)phenyl]phosphine oxide, which involves the reaction of tris(2-hydroxyphenyl)phosphine oxide with this compound, IR spectroscopy was used to characterize the resulting product. researchgate.net Similarly, in the preparation of 4-bromo-2,2-diphenylbutyronitrile, FTIR spectroscopy using a KBr wafer was employed to confirm the structure. nih.gov

The following table summarizes the key IR absorption frequencies for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | ~2250 | Strong, sharp absorption |

| C-H (Alkyl) | ~2800-3000 | Stretching vibrations |

| C-Br (Bromoalkane) | ~500-600 | Stretching vibration |

Note: The exact wavenumbers can vary slightly based on the specific measurement conditions (e.g., phase, solvent).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound and its derivatives.

¹H NMR spectra provide information about the chemical environment of hydrogen atoms. For this compound, the spectrum typically shows distinct signals for the protons at different positions along the butyl chain. guidechem.com For instance, in a derivative where this compound is attached to another molecule, the signals corresponding to the -(CH₂)₃CN moiety can be clearly identified. A study involving the reaction of 2-((3,5-bis(trifluoromethyl)phenyl)amino)benzoic acid with this compound reported the following ¹H NMR data for the resulting product in CDCl₃: δ 7.17 (s, 2H), 4.04 (t, 4H, J=5.58 Hz), 2.68 (t, 4H, J=7.10 Hz), 2.15 (q, 4H, J=5.82 Hz). chemicalbook.com

¹³C NMR spectra provide information about the carbon skeleton of a molecule. For this compound, the spectrum shows four distinct signals corresponding to the four carbon atoms. guidechem.com In the aforementioned derivative, the ¹³C NMR spectrum in CDCl₃ showed peaks at δ 152.44, 122.87, 119.01, 86.23, 67.47, 25.43, and 14.33. chemicalbook.com

³¹P NMR is utilized when phosphorus-containing compounds are synthesized using this compound. For example, in the synthesis of complexes involving a cyclo-P₅ ligand, ³¹P NMR was crucial for characterizing the reaction products formed with this compound. The spectra revealed an ABB'XX' spin system, confirming the structure of the resulting anion. rsc.org

The following table presents typical NMR data for a derivative of this compound:

| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ¹H | 4.04 | triplet | 5.58 | -OCH₂- |

| ¹H | 2.68 | triplet | 7.10 | -CH₂CN |

| ¹H | 2.15 | quintet | 5.82 | -OCH₂CH₂- |

| ¹³C | 152.44 | - | - | Aromatic C |

| ¹³C | 119.01 | - | - | C≡N |

| ¹³C | 67.47 | - | - | -OCH₂- |

| ¹³C | 25.43 | - | - | -OCH₂CH₂- |

| ¹³C | 14.33 | - | - | -CH₂CN |

Data from a specific derivative as reported in a research study. chemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

MS and HRMS are essential for determining the molecular weight and elemental composition of this compound and its derivatives. MS provides a mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight. nist.gov The NIST Chemistry WebBook contains the electron ionization mass spectrum of this compound. nist.gov

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is particularly useful for confirming the successful synthesis of new derivatives. For example, in the synthesis of a macroinitiator, HRMS was used to identify the fragment corresponding to the molecule after the loss of the bromide ion. The calculated m/z for [M – Br]⁻⁺ (C₁₂H₂₁N₂O₂) was 225.1603, and the found value was 225.1598. rsc.org In another study, HRMS was used to characterize a derivative of this compound, with the calculated m/z for C₁₉H₁₉NNaO₂ [M+Na]⁺ being 316.1313. rsc.org

Crystallographic Studies of this compound-Derived Complexes

Crystallographic studies, particularly X-ray diffraction, provide definitive three-dimensional structural information about molecules in the solid state. This technique is invaluable for understanding the precise arrangement of atoms and the nature of intermolecular interactions in crystalline materials derived from this compound.

X-ray Diffraction Analysis of Molecular Structures

X-ray diffraction analysis has been successfully employed to determine the molecular structures of various complexes synthesized using this compound. In one study, the reaction of calix nih.govarene with this compound yielded nitrile derivatives whose molecular structures were confirmed by X-ray diffraction. acs.orgnih.gov Another research effort detailed the synthesis of iron-phosphine complexes where this compound was used to introduce a functionalized alkyl chain. The resulting molecular structures of complexes, such as [Cp*Fe(η⁴-P₅(R)((CH₂)₃CN))], were elucidated through single-crystal X-ray analysis, confirming the attachment of the cyanopropyl group to the phosphorus atom. rsc.orgrsc.org

In a separate investigation, the crystal structure of a haloalkane dehalogenase enzyme (DmrA) was determined at a resolution of 1.7 Å. This enzyme showed activity against this compound, and the structural analysis provided insights into its broad substrate specificity. mackaymatthewslab.org

Analysis of Intermolecular Interactions

The crystal packing of molecules is governed by various non-covalent interactions, such as hydrogen bonding and π-π stacking. Understanding these interactions is crucial for crystal engineering and designing materials with specific properties.

π-π Stacking: This type of interaction is common in aromatic systems and can influence the electronic and photophysical properties of materials. In silver(I) N-heterocyclic carbene complexes derived from benzimidazole (B57391) and benzyl (B1604629) halides, weak π-π stacking interactions were observed between the benzimidazole and benzyl benzene (B151609) rings. researchgate.net In another study involving a triphenylene (B110318) derivative functionalized with cyanopropyloxy groups (derived from this compound), the molecules formed π-stacked rows, which stabilized the structure through strong intermolecular interactions. beilstein-journals.org The absence of π-π stacking, as indicated by the lack of an intramolecular excimer in fluorescence spectra, can also provide valuable structural information. nih.gov Computational studies on aziridinium (B1262131) systems have also been used to investigate intramolecular π-π stacking interactions. ugent.be

The study of these weak interactions is fundamental to understanding the supramolecular chemistry of this compound derivatives and their potential to form organized assemblies. unipr.it

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-electron systems. researchgate.net It has been successfully applied to 4-bromobutyronitrile and related compounds to elucidate their fundamental chemical characteristics.

DFT calculations are instrumental in understanding the electronic makeup of a molecule, which in turn governs its reactivity. Key aspects like frontier molecular orbitals (HOMO and LUMO), charge distribution, and reactivity descriptors can be determined.

Studies on the gas-phase pyrolysis of ω-bromonitriles, including this compound, have utilized computational methods to analyze the electronic structure and its influence on reaction mechanisms. researchgate.net The electron-withdrawing nature of the nitrile (CN) group was found to deactivate the HBr elimination process. researchgate.net In related studies, DFT-based methods have been used to calculate atomic charges and orbital populations, providing insights into the electron distribution in molecules with both covalent and ionic character. researchgate.net

For similar nitrile-containing heterocyclic compounds, DFT has been employed to measure the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter for determining the kinetic stability of a molecule. nih.gov Furthermore, conceptual DFT allows for the calculation of global and local reactivity descriptors, such as chemical potential, global hardness and softness, and electrophilicity, which help in understanding structure-chemical reactivity relationships. nih.gov In computational analyses of aziridine (B145994) ring-opening reactions, which produce related brominated nitrile structures, frontier molecular orbital analysis of LUMOs and nucleophilic Fukui functions successfully rationalized experimentally observed regioselectivity. bioorg.org

Table 1: Key Electronic Properties and Reactivity Descriptors (Illustrative) This table is illustrative, based on typical DFT outputs for organic molecules, as specific values for this compound were not detailed in the provided search results.

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the kinetic stability and reactivity of the molecule. nih.gov |

| Natural Population Analysis (NPA) | A method to calculate atomic charges. | Reveals the charge distribution across the molecule. researchgate.netuni-regensburg.de |

| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons. | Helps predict bond polarity and reactivity. nih.gov |

| Global Hardness (η) | Resistance to change in electron distribution. | A larger value indicates higher stability. nih.gov |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule. nih.gov |

Quantum chemical calculations can accurately predict various spectroscopic properties, serving as a powerful tool for structural confirmation and analysis. DFT methods have been used to calculate the infrared (IR) and Raman spectra of metal complexes incorporating this compound. uni-kiel.de For related compounds, theoretical vibrational frequencies derived from B3LYP gradient calculations have shown good agreement with experimental FTIR and FT-Raman data. nih.gov Similarly, DFT calculations have been used alongside FT-IR spectroscopy to confirm the structure of biomimetic model compounds related to [FeFe]-hydrogenase, which were synthesized using this compound. rsc.org Computational methods like the GIAO (Gauge-Independent Atomic Orbital) method using DFT can also simulate NMR chemical shifts to help verify experimental assignments.

Molecular Dynamics Simulations in Enzymatic Systems

Molecular dynamics (MD) simulations allow for the study of the physical movements of atoms and molecules over time. This technique is particularly valuable for investigating the dynamic interactions between a substrate like this compound and an enzyme.

This compound is a known substrate for haloalkane dehalogenases (HLDs), enzymes that catalyze the cleavage of carbon-halogen bonds. nih.govresearchgate.net MD simulations have been employed to study the interactions between HLDs and their substrates. nih.govmuni.cz These simulations provide insights into how the substrate docks into the enzyme's active site, the conformational changes that occur upon binding, and the specific residues involved in stabilizing the enzyme-substrate complex. nih.govscispace.com

For example, the haloalkane dehalogenase DmmA, which shows activity toward this compound, has been studied using these methods. researchgate.net Docking studies visualize the placement of this compound within the active-site cavity. researchgate.net The kinetic parameters for the dehalogenation of this compound by various HLDs have been experimentally determined and provide a basis for computational investigation. For instance, the enzyme DmrA exhibits a Kₘ of 1.9 ± 0.2 mM and a kcat of 3.1 ± 0.2 s⁻¹ with this compound. researchgate.netacs.org MD simulations can help rationalize these kinetic findings by exploring the structural basis for substrate specificity and catalytic efficiency, such as the role of the active site's size and the dynamics of access tunnels. nih.govresearchgate.net

Kinetic Modeling and Computational Prediction of Reaction Rates

Computational chemistry can also be used to model reaction kinetics and predict rate coefficients, offering a deeper understanding of reaction mechanisms.

The gas-phase pyrolysis of this compound has been examined theoretically using methods such as Møller-Plesset perturbation theory (MP2) and DFT (B3PW91). researchgate.net This reaction involves the elimination of hydrogen bromide (HBr) to yield a cyano-olefin. researchgate.net

The calculations suggest a concerted, unimolecular mechanism that proceeds through a polar, four-membered transition state. researchgate.net By applying Transition State Theory to the computationally derived potential energy surface, kinetic parameters can be calculated. These theoretical predictions have been found to be in reasonable agreement with experimental determinations. researchgate.net For the pyrolysis of this compound, the rate coefficient is described by the following Arrhenius equation:

log k₁(s⁻¹) = (14.12 ± 0.33) - (233.5 ± 4.5) kJ mol⁻¹ / (2.303RT) researchgate.net

This equation provides a quantitative prediction of the reaction rate as a function of temperature, demonstrating the power of computational methods to model reaction kinetics. researchgate.net

Correlation with Linear Free Energy Relationships (e.g., Taft's σ values)*

Linear Free Energy Relationships (LFERs) are instrumental in physical organic chemistry for understanding reaction mechanisms and developing quantitative structure-activity relationships (QSAR). wikipedia.org The Taft equation, an extension of the Hammett equation, is particularly relevant as it describes the influence of polar and steric effects of substituents on reaction rates. wikipedia.org The equation is expressed as:

log(kₛ/kCH₃) = ρσ + δEₛ

where:

log(kₛ/kCH₃) represents the ratio of the reaction rate of a substituted compound to a reference compound. wikipedia.org

σ* is the polar substituent constant, quantifying the inductive and field effects of the substituent. wikipedia.org

ρ* is the reaction's sensitivity to polar effects. wikipedia.org

Eₛ is the steric substituent constant. wikipedia.org

δ is the reaction's sensitivity to steric effects. wikipedia.org

The polar substituent constant, σ, is a key parameter derived from the hydrolysis of methyl esters. wikipedia.orgkahedu.edu.in For the substituent group relevant to this compound, which is the 3-cyanopropyl group (-CH₂CH₂CH₂CN), the Taft polar substituent constant (σ) for the closely related -CH₂CN group is reported as +1.30. vt.eduuwo.ca This positive value indicates a significant electron-withdrawing inductive effect. The electron-withdrawing nature of the nitrile group influences the reactivity at a reaction center.

Research on the pyrolysis of ω-bromonitriles, including this compound, has utilized LFERs to correlate theoretical rate coefficients with Taft's σ* values. researchgate.net In one study, a plot of the logarithm of theoretical rate coefficients against the original Taft σ* values for a series of compounds yielded an approximate straight line, suggesting a similar reaction mechanism across the series. researchgate.net This correlation underscores the utility of Taft's parameters in understanding the electronic effects transmitted through the alkyl chain.

The inductive effect of the electron-withdrawing cyano group diminishes as it becomes more distant from the reaction center. This attenuation is observable when comparing the reaction rates of a series of chloronitriles, such as chloroacetonitrile (B46850) (ClCH₂CN), 3-chloropropionitrile (B165592) (Cl(CH₂)₂CN), and 5-chlorovaleronitrile (B1664646) (Cl(CH₂)₄CN). nih.gov

The following table presents Taft's σ* values for various substituent groups, providing context for the electronic effect of the cyanoalkyl group.

| Substituent (X) | σ(X) | σ(CH₂X) |

| Me | 0.00 | -0.10 |

| Et | -0.10 | -0.10 |

| n-Pr | -0.10 | -0.13 |

| n-Bu | -0.13 | -0.23 |

| Ph | +0.60 | +0.215 |

| CN | 3.60 | +1.30 |

| NO₂ | 4.25 | +1.40 |

| CF₃ | 2.61 | +0.92 |

| Br | 2.84 | +1.00 |

| Cl | 2.96 | +1.05 |

| Data sourced from a compilation of Taft substituent constants. uwo.ca |

This table highlights the strong electron-withdrawing nature of the cyano group, both directly attached (σ* = 3.60) and when separated by a methylene (B1212753) group (σ* = +1.30). uwo.ca This electronic influence is a critical factor in the chemical behavior of this compound and is effectively quantified by its correlation with LFERs like the Taft equation.

Analytical Applications and Method Development

Utilization as an Internal Standard in Chromatographic Analysis

The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable chromatographic methods for quantitative analysis. An ideal internal standard should be a compound that is chemically similar to the analyte, exhibits similar chromatographic behavior, and is not naturally present in the sample matrix. 4-Bromobutyronitrile has been identified as a suitable internal standard in specific Gas Chromatography-Mass Spectrometry (GC-MS) applications due to its chemical properties.

In the development of a GC-MS method for the determination of methyldibromoglutaronitrile (MDBGN) in complex matrices like skin care products, this compound was selected as an internal standard. unimi.it The rationale for its selection was based on two key factors: its chemical structure and its chromatographic performance. unimi.it Structurally, this compound contains both a bromine atom and a nitrile group, features also present in the MDBGN molecule, making it a suitable chemical analogue. unimi.it

During method development, other compounds such as ethyl 2,3-dibromopropionate and diethoxyacetonitrile (B56917) were also considered. unimi.it However, diethoxyacetonitrile was discarded because its retention time was too short under the established GC-MS conditions. unimi.it In contrast, this compound exhibited chromatographic behavior that was very similar to the MDBGN analyte, a desirable characteristic for an internal standard. unimi.it The validation of the method demonstrated that the reproducibility and recovery values obtained using this compound as the internal standard were acceptable for the intended analytical purpose. unimi.it The method was developed to trace and quantify minimal amounts of MDBGN, a preservative that has been banned due to allergic reactions, in cosmetic creams. unimi.it

The final validated procedure involved a QuEChERS (Quick, Easy, Cheap, Efficient, Rugged, and Safe) based extraction of the cosmetic products with acetonitrile (B52724), followed by cleanup steps before GC-MS analysis. unimi.it

The optimization of chromatographic parameters is essential to achieve good resolution, peak shape, and sensitivity in quantitative analysis. For the GC-MS analysis of MDBGN using this compound as an internal standard, a study of the injection system and injector temperature was conducted. unimi.it The split injection method was determined to be the most suitable for this analysis. unimi.it

The chromatographic conditions were optimized to ensure a clear separation between the internal standard and the analyte. In the resulting chromatogram, this compound (IS) had a retention time of 3.928 minutes, while the analyte, MDBGN, had a retention time of 4.474 minutes. unimi.it This separation is sufficient to prevent peak co-elution and allow for accurate quantification.

While a comprehensive table of all optimized parameters was not detailed in the primary research, the key findings from the method development are summarized below. unimi.it

Table 1: GC-MS Parameters for the Analysis of MDBGN using this compound as an Internal Standard

| Parameter | Value/Condition |

|---|---|

| Internal Standard | This compound |

| Analyte | Methyldibromoglutaronitrile (MDBGN) |

| Injection System | Split Method |

| IS Retention Time (t_R) | 3.928 min |

| Analyte Retention Time (t_R) | 4.474 min |

Source: unimi.it

This optimized method, employing this compound as an internal standard, proved effective for the sensitive and reliable quantification of MDBGN in complex cosmetic matrices. unimi.it

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 70518 |

| Methyldibromoglutaronitrile (MDBGN) | 77148 |

| Ethyl 2,3-dibromopropionate | 79069 |

| Diethoxyacetonitrile | 85199 |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. ijpsjournal.comnih.govresearchgate.net Research into the synthesis of 4-Bromobutyronitrile and its derivatives is increasingly aligning with these principles.

Current synthetic routes often involve the use of conventional organic solvents and reagents. chemicalbook.com Future research will likely focus on developing novel pathways that are more environmentally benign. This includes the exploration of:

Solvent-Free or Aqueous Reactions: Minimizing or eliminating the use of hazardous organic solvents is a key goal of green chemistry. nih.govmdpi.com Research into solid-state reactions or conducting synthesis in water could significantly reduce the environmental impact of processes involving this compound. researchgate.net

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and efficiency under mild conditions, reducing energy consumption and byproduct formation. ijpsjournal.com

Renewable Feedstocks: Investigating pathways that utilize starting materials derived from renewable biomass instead of fossil fuels is a long-term goal for sustainable chemical production. nih.gov

Continuous Flow Processing: This approach can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Table 1: Green Chemistry Approaches for Future Synthesis

| Principle | Application in this compound Synthesis & Use | Potential Benefit |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields. | Reduced generation of chemical waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. ijpsjournal.com | Increased efficiency and less waste. |

| Safer Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or solvent-free conditions. nih.govunibo.it | Improved safety and reduced environmental pollution. |

| Catalysis | Utilizing highly selective catalysts (including biocatalysts) to reduce energy requirements and byproducts. nih.gov | Enhanced reaction efficiency and sustainability. |

Development of Advanced Catalytic Systems Incorporating this compound Derivatives

Derivatives of this compound hold significant promise for the development of novel and advanced catalytic systems. The nitrile and alkyl halide functionalities allow for its conversion into a variety of ligands and functional molecules that can be integrated into catalysts.

Future research in this area is expected to focus on:

Custom Ligand Synthesis: The compound can serve as a precursor for synthesizing specialized ligands for transition metal catalysts. By modifying the 4-carbon backbone, researchers can fine-tune the steric and electronic properties of ligands to control the activity and selectivity of catalytic reactions.

Polymer-Supported Catalysts: this compound derivatives can be used to create polymer-supported reagents and catalysts. researchgate.net These systems are advantageous as they can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles.

Organocatalysis: The development of purely organic molecules that can catalyze chemical reactions is a rapidly growing field. The structural scaffold provided by this compound can be used to design and synthesize novel organocatalysts.

For example, research has shown that nitrile compounds can be involved in nickel-catalyzed reductive cross-coupling reactions. nih.gov Furthermore, copper-based nanocatalysts have been studied for the combustion of nitriles like acetonitrile (B52724), indicating the relevance of metal catalysis in reactions involving the nitrile group. lidsen.com Derivatives of this compound could be used to create ligands for such catalysts, potentially improving their performance and selectivity.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalyst Type | Role of this compound Derivative | Example Application Area |

| Transition Metal Catalyst | Precursor for synthesizing chiral or achiral ligands. | Asymmetric synthesis, cross-coupling reactions. |

| Polymer-Supported Catalyst | Monomer or functionalizing agent for creating recyclable catalytic supports. researchgate.net | Green and sustainable chemical production. |

| Organocatalyst | Core structural unit for building complex, metal-free catalysts. | Enantioselective transformations. |

Expansion of Biochemical and Biotechnological Utilities (e.g., Biocatalysis, Bioremediation, Biosensing)

The unique chemical properties of this compound make it a valuable tool for biochemical and biotechnological research. Its future applications in this domain are expected to be diverse and impactful.

Biocatalysis and Enzyme Screening: this compound has been successfully used as a substrate to screen for the activity of enzymes like haloalkane dehalogenases (HLDs). muni.cz These enzymes are capable of cleaving carbon-halogen bonds, a critical step in the detoxification and bioremediation of halogenated environmental pollutants. Future work could involve using this compound to discover and characterize new enzymes with novel activities from diverse environments. muni.cz

Bioremediation: The study of enzymes that can degrade this compound directly contributes to the development of bioremediation strategies. muni.cz Understanding the metabolic pathways involved in its breakdown can help in engineering microorganisms or enzymatic systems for cleaning up sites contaminated with halogenated nitriles.

Biosensing: Derivatives of this compound could be used to develop probes for biosensing applications. The nitrile group can be incorporated into molecules designed to interact with specific biological targets, and the bromo- functionality allows for attachment to surfaces or reporter molecules.

The integration of bioinformatics with experimental screening is a powerful approach to explore enzyme diversity for these applications. muni.cz Computational methods can identify potential enzyme candidates from genomic databases, which can then be synthesized, expressed, and tested for activity against substrates like this compound. muni.cz

Integration in Supramolecular Chemistry and Advanced Materials Design

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Advanced materials design leverages molecular-level control to create materials with novel properties. This compound is a valuable precursor for creating the functional molecules needed in these fields.

A significant area of research is the use of this compound in the synthesis of macrocyclic host molecules. For example, it has been used to synthesize di-, tri-, and tetranitrile calix fishersci.caarene derivatives. acs.org Calixarenes are cup-shaped molecules that can act as receptors for smaller molecules and ions. The nitrile groups on the calixarene (B151959) scaffold can be further modified, for instance, by reduction to amines, which can then be condensed to create selective receptors for transition metals. acs.org

Future research directions include:

Functional Polymers: Incorporating this compound or its derivatives into polymer chains can impart specific functionalities. The nitrile group can enhance properties like thermal stability or be a site for post-polymerization modification.

Crystal Engineering: The compound can be used as a building block in crystal engineering to design molecular solids with specific architectures and properties, such as porous materials for gas storage or separation.

Liquid Crystals: The rod-like shape of molecules derived from this compound could be exploited in the design of new liquid crystalline materials.

The ability to create complex, functional architectures like modified calixarenes from a relatively simple starting material like this compound underscores its potential in the bottom-up construction of advanced materials and supramolecular systems. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromobutyronitrile, and how can purity be ensured?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. For example, reacting γ-bromobutyramide with phosphorus oxychloride (POCl₃) under anhydrous conditions yields high-purity product . Alternatively, alkylation of sodium cyanide with 1-bromo-3-chloropropane in polar aprotic solvents (e.g., DMF) at 60–80°C achieves 75–85% yield .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) removes impurities. Purity ≥97% is confirmed by GC-MS or ¹H NMR (δ 2.0–3.5 ppm for methylene protons adjacent to Br and CN groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : ν(C≡N) at 2241–2250 cm⁻¹ and ν(C-Br) at 550–600 cm⁻¹ .

- NMR : ¹H NMR (CDCl₃): δ 1.95 (quintet, 2H, CH₂), δ 2.50 (t, 2H, CH₂CN), δ 3.50 (t, 2H, CH₂Br) .

- Mass Spectrometry : Molecular ion peak at m/z 148 (C₄H₆BrN⁺) with fragmentation patterns at m/z 69 (C₃H₅N⁺) and 79/81 (Br⁺ isotopes) .

Q. How should this compound be stored to maintain stability?

- Stability Protocol : Store in amber glass vials under inert gas (Ar/N₂) at –20°C. Avoid exposure to moisture or light, as hydrolysis generates toxic HCN and HBr . Shelf life: ≥12 months under optimal conditions.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

- Reaction Mechanism : The Br atom undergoes Sₙ2 substitution due to its position on a primary carbon, favoring backside attack by nucleophiles (e.g., amines, thiols). Steric hindrance from the nitrile group is minimal, enabling 70–90% yields in cyclization reactions (e.g., forming pyrrolidine derivatives) .

- Catalytic Enhancements : Use of K₂CO₃ in DMF increases reaction rates by deprotonating nucleophiles, as shown in the synthesis of tris[2-(3′-cyanopropoxy)phenyl]phosphine oxide (96.2% yield) .

Q. How can researchers resolve contradictions in reported yields for this compound-mediated reactions?

- Case Study : In reactions with [Cp*Fe(η⁵-P₅)] dianions, yields varied from 67% to 72% depending on counterions (K⁺ vs. Zn²⁺). Contradictions arise from solvent polarity (THF vs. DME) and temperature gradients .

- Mitigation : Optimize stoichiometry (2:1 molar ratio of this compound to substrate) and monitor reaction progress via ³¹P NMR to detect intermediates .

Q. What analytical challenges arise when quantifying byproducts in this compound reactions?

- Key Challenges : Co-elution of nitrile-containing byproducts in HPLC (e.g., 3-cyanopropanol vs. unreacted starting material).

- Solution : Use reverse-phase LC-MS with a C18 column (acetonitrile/water gradient) and tandem MS/MS for fragmentation specificity .

Critical Analysis of Contradictions

- Crystallization Variability : notes that only [Cp*Fe(P₅)] complex 1b forms single crystals, while others yield amorphous solids. This suggests steric/electronic factors in ligand design influence crystallinity .

- Hydrolysis Sensitivity : Conflicting reports on hydrolytic stability are resolved by strict anhydrous protocols, as trace H₂O accelerates degradation .

Retrosynthesis Analysis